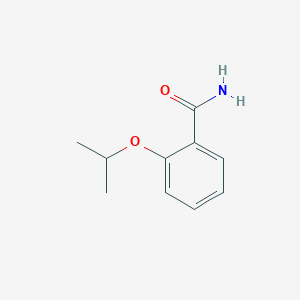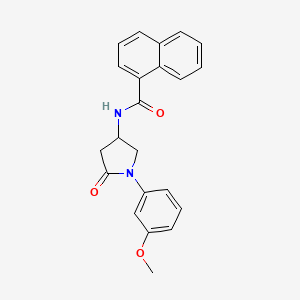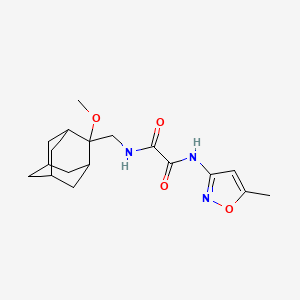
2-Isopropoxybenzamide
カタログ番号 B2796299
CAS番号:
63920-58-1
分子量: 179.219
InChIキー: BTHLVVULQLRTBK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
説明
科学的研究の応用
Environmental Monitoring
- Occurrence in River Water : A study by Kimura et al. (2014) established a method for analyzing preservatives and antimicrobials in water, including 2-Isopropoxybenzamide. The presence of these chemicals in Japanese river water, particularly from cosmetics and household detergents, was investigated.
Medical Imaging
- Vesicular Monoamine Transporter 2 Imaging Agent : Lin et al. (2010) researched a novel Vesicular Monoamine Transporter 2 (VMAT2) imaging agent, [(2R,3R,11bR)-9-(3-18F-fluoropropoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol (18F-FP-(+)-dihydrotetrabenazine [DTBZ] or 18F-AV-133)], demonstrating its safety and effectiveness in humans. The study contributes to understanding VMAT2 sites in the human brain (Lin et al., 2010).
Neuroprotection
- Phenoxybenzamine in Traumatic Brain Injury : Rau et al. (2014) discovered that Phenoxybenzamine, which includes a benzamide moiety, can be neuroprotective in traumatic brain injury (TBI). The compound reduced neuronal death and neuroinflammation, suggesting potential applications in TBI treatment (Rau et al., 2014).
Antimicrobial Activity
- Novel 2-Hydroxybenzamide Derivatives : Ienascu et al. (2008) evaluated the antimicrobial activity of novel 2-Hydroxybenzamide derivatives. These compounds showed significant activity against bacterial and fungal strains, suggesting potential in developing new antimicrobial agents (Ienascu et al., 2008).
Chemical Analysis
- Biosensor Development : Karimi-Maleh et al. (2014) developed a high-sensitivity biosensor based on a modified carbon paste electrode, which included N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of glutathione and piroxicam. This demonstrates the role of benzamide derivatives in enhancing biosensor capabilities (Karimi-Maleh et al., 2014).
特性
IUPAC Name |
2-propan-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTHLVVULQLRTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isopropoxybenzamide | |
Synthesis routes and methods
Procedure details


2-Isopropoxy-benzoyl chloride was condensed with 4-Amino-2-trifluromethyl benzonitrile in dichloromethane in presence of triethylamine as acid scavenger to yield N-4-Cyano-3-trifluoromethyl-phenyl)-2-Isopropoxy-benzamide. The reaction mixture was then concentrated in vacuo and the residue was extracted into ethyl acetate. The ethyl acetate layer was washed with water and with cold aqueous hydrochloric acid, then dried over sodium sulphate and finally concentrated in vacuo. The residue obtained was chromatographed over silica gel to afford the desired product.




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromo-6-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2796216.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2796217.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2796219.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)
![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)
amine](/img/structure/B2796227.png)
![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2796228.png)





![2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796238.png)